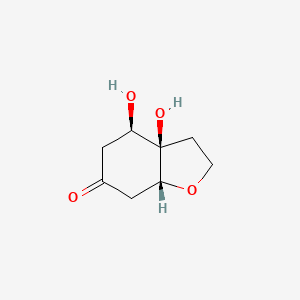

Cleroindicin D

描述

Synthesis Analysis

The enantioselective synthesis of Cleroindicin D, along with other members of the cleroindicin family (C-F), has been successfully achieved. The synthetic approach utilizes 2,4-dihydroxybenzaldehyde as a starting material, employing sequential o-quinone methide chemistry and diastereoselective dearomatization. This method demonstrates the utility of starting from a relatively simple precursor to synthesize complex natural products like Cleroindicin D. The synthesis of Cleroindicin D has also been accomplished through a direct stereocontrolled method, highlighting the first total synthesis and structural revision of this compound. This approach involved the use of p-peroxy quinols with hydroxy alkyl chains at C-4, leading to the formation of hydrobenzofuran and hydrobenzopyran tricyclic epoxides in a highly stereocontrolled manner (Wenderski, Huang, & Pettus, 2009); (Barradas, Carreño, González-López, Latorre, & Urbano, 2007).

Molecular Structure Analysis

The molecular structure of Cleroindicin D, as revealed through synthesis and structural analysis, includes a hydrobenzofuran or hydrobenzopyran core, with multiple stereogenic centers created during the synthesis. The structural elucidation has been crucial for understanding the bioactive conformation of Cleroindicin D and for the structural revision of the compound, which was essential for confirming its actual molecular architecture.

Chemical Reactions and Properties

Cleroindicin D's chemical reactivity is characterized by its interactions involving the hydrobenzofuran or hydrobenzopyran core and the potential for undergoing various chemical transformations. These reactions are pivotal for the compound's biological activity and for further chemical modifications to enhance its properties or to create derivatives for expanded biological investigations.

Physical Properties Analysis

While specific details on the physical properties of Cleroindicin D such as melting point, solubility, and crystal structure are not directly available from the provided research, these properties are typically determined through experimental characterization post-synthesis. They are crucial for understanding the compound's behavior in biological systems and for its formulation in potential applications.

Chemical Properties Analysis

The chemical properties of Cleroindicin D, including its stability, reactivity, and interaction with biological molecules, are inferred from its molecular structure and the functional groups present. Its behavior under physiological conditions and its interaction with biomolecules are essential for its biological activities and potential therapeutic applications.

科学研究应用

Enantioselective Synthesis of Cleroindicins: Wenderski, Huang, & Pettus (2009)详细描述了cleroindicin家族手性成员的对映选择性合成,展示了特定起始物质对天然产物合成的合成效用。这项研究可能有助于化学合成和分析Cleroindicin D (Wenderski, Huang, & Pettus, 2009)。

Cytotoxic Clerodane Diterpenes: Vieira-Júnior等人(2011)从Casearia rupestris中分离出clerodane二萜,评估其对人类癌细胞系的细胞毒性。该研究提供了类似化合物潜在细胞毒性应用的视角,这可能与Cleroindicin D相关(Vieira-Júnior等人,2011)。

Machine Learning in Biomedical Research: Kavakiotis等人(2017)讨论了机器学习在生物医学研究中的应用,包括在糖尿病研究中的数据挖掘技术。虽然与Cleroindicin D直接无关,但这篇论文突出了可应用于复杂化合物研究中的先进方法(Kavakiotis et al., 2017)。

Deep Learning in Biomedicine: Mamoshina, Vieira, Putin, & Zhavoronkov(2016)探讨了深度学习在生物医学中的应用,包括分析-组学数据。这可能与Cleroindicin D研究中复杂数据集的分析相关(Mamoshina et al., 2016)。

Clinical Trials and Drug Development: Miyamoto, Miyake, Jarskog, Fleischhacker, & Lieberman(2012)对抗精神病药物的药理学和临床概况进行了批判性审查。从这篇论文中获得的见解可能有助于理解Cleroindicin D从研究到潜在治疗用途的路径(Miyamoto et al., 2012)。

安全和危害

未来方向

The future directions for Cleroindicin D research could involve further exploration of its synthesis, molecular structure, and chemical reactions. Additionally, understanding its mechanism of action could open new avenues for its potential applications. The field of catalytic asymmetric dearomatization, which has received considerable attention in recent years, could also provide interesting future directions .

作用机制

Target of Action

Cleroindicin D is a compound that is structurally similar to Clindamycin . Clindamycin, a lincosamide antibiotic, primarily targets anaerobic bacteria and certain protozoans . It is effective against susceptible anaerobic bacteria, streptococci, staphylococci, and pneumococci . It also shows some activity against protozoans and has been used off-label in the treatment of toxoplasmosis, malaria, and babesiosis .

Mode of Action

The mode of action of Cleroindicin D is likely similar to that of Clindamycin due to their structural similarity . Clindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This impedes both the assembly of the ribosome and the translation process .

Biochemical Pathways

Given its similarity to clindamycin, it is likely that cleroindicin d also affects protein synthesis in bacteria, leading to their death or growth inhibition .

Pharmacokinetics

The synthesis of cleroindicin d involves a five-step sequence, including intramolecular epoxidation and reduction . This suggests that the compound may undergo significant metabolic transformations in the body.

Result of Action

Given its structural similarity to clindamycin, it is likely that cleroindicin d also inhibits bacterial growth by blocking protein synthesis .

属性

IUPAC Name |

(3aR,4R,7aR)-3a,4-dihydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-5-3-6(10)8(11)1-2-12-7(8)4-5/h6-7,10-11H,1-4H2/t6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRIMXADTYBMJR-BWZBUEFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C1(C(CC(=O)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]2[C@@]1([C@@H](CC(=O)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cleroindicin D | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of Cleroindicin D and how was it confirmed?

A1: Cleroindicin D is a tricyclic epoxide natural product. Its molecular formula is C16H22O5 and its molecular weight is 294.3 g/mol. The structure of Cleroindicin D, originally assigned based on spectroscopic data, was later revised and confirmed through a novel stereocontrolled total synthesis. [, ] This synthesis, starting from p-peroxy quinols, allowed for the unambiguous determination of the relative and absolute configuration of Cleroindicin D. []

Q2: How can Cleroindicin D be synthesized effectively?

A2: Cleroindicin D can be synthesized in a highly enantioselective manner using a chiral catalyst to perform a site-selective silylation of a specific 1,2,3-triol intermediate. [] This method offers significant advantages over traditional dihydroxylation approaches, enabling the preparation of enantiomerically enriched silyl-protected triols that are otherwise challenging to obtain. [] The utility of this catalytic process was demonstrated through the total syntheses of not only Cleroindicin D but also Cleroindicins F and C, highlighting its versatility and effectiveness in natural product synthesis. []

Q3: What are the potential applications of Cleroindicin D and related compounds in drug discovery?

A3: While the provided research primarily focuses on the isolation, structural elucidation, and synthesis of Cleroindicin D, its co-isolation with other bioactive compounds like Cleroindicins C and F from Clerodendrum indicum suggests potential therapeutic avenues. [] This plant has a history of use in traditional medicine for treating malaria and rheumatism. [] Further research is needed to elucidate the specific biological targets and activities of Cleroindicin D, which could inform its potential applications in drug discovery for various diseases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。